REACTION_CXSMILES
|
[Mg].II.[CH2:4](Br)[CH3:5].[Cl:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[C:11]#N.Cl.C([O:19]CC)C>O>[Cl:7][C:8]1[CH:9]=[C:10]([C:11](=[O:19])[CH2:4][CH3:5])[CH:13]=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
4.86 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
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Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
16.51 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=CC1
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight at ambient temperture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser, a calcium chloride drying tube
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Type
|
ADDITION
|
Details
|
are then added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for one and a half hours
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is then washed twice with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CONCENTRATION
|
Details
|
This gives 26 g of an orange oil, which is concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |